

# Spectroscopic Profile of 4-Nitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitrobenzoic Acid

Cat. No.: B1664617

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This guide provides an in-depth analysis of the spectroscopic data for **4-nitrobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals, including procaine and folic acid. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-nitrobenzoic acid**.

### Table 1: Infrared (IR) Spectroscopy Data

The IR spectrum of **4-nitrobenzoic acid** reveals characteristic absorption bands corresponding to its principal functional groups. The data presented is a compilation of expected values for its structural motifs.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Vibrational Assignment                      |
|--------------------------------|---------------|---|
| 3300-2500                      | Strong, Broad | O-H stretch (Carboxylic acid dimer)         |
| 1710-1680                      | Strong        | C=O stretch (Carboxylic acid)               |
| 1610-1590                      | Medium        | C=C stretch (Aromatic ring)                 |
| 1550-1510                      | Strong        | NO <sub>2</sub> asymmetric stretch          |
| 1355-1345                      | Strong        | NO <sub>2</sub> symmetric stretch           |
| 1320-1210                      | Strong        | C-O stretch (Carboxylic acid)               |
| 920-910                        | Medium, Broad | O-H bend (Out-of-plane, dimer)              |
| 860-850                        | Strong        | C-H bend (Out-of-plane, para-disubstituted) |
| 850-840                        | Medium        | C-N stretch                                 |

## Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **4-nitrobenzoic acid**. The data was recorded in dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).

<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment                              |
|------------------------|--------------|-------------|---|
| 13.64                  | Singlet      | 1H          | -COOH                                   |
| 8.33-8.30              | Multiplet    | 2H          | Aromatic H (ortho to -NO <sub>2</sub> ) |
| 8.20-8.13              | Multiplet    | 2H          | Aromatic H (ortho to -COOH)             |

<sup>13</sup>C NMR (126 MHz, DMSO-d<sub>6</sub>)[1]

| Chemical Shift (δ) ppm | Assignment                      |
|------------------------|---------------------------------|
| 166.27                 | -COOH                           |
| 150.47                 | C-NO <sub>2</sub>               |
| 136.89                 | C-COOH                          |
| 131.15                 | CH (ortho to -COOH)             |
| 124.16                 | CH (ortho to -NO <sub>2</sub> ) |

### Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy illustrates the electronic transitions within the molecule. The spectrum was obtained in an alcohol solvent.

| λ <sub>max</sub> (nm) | Molar Absorptivity (ε)                       | log(ε) | Solvent |
|-----------------------|--|--------|---------|
| 258                   | 11,015 L·mol <sup>-1</sup> ·cm <sup>-1</sup> | 4.08   | Alcohol |
| 294 (shoulder)        | 2,512 L·mol <sup>-1</sup> ·cm <sup>-1</sup>  | 3.40   | Alcohol |

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

- Sample Preparation (KBr Pellet Method):
  - A small amount of **4-nitrobenzoic acid** (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder in an agate mortar.

- The mixture is ground to a fine, homogeneous powder.
- The powder is then transferred to a pellet press and compressed under high pressure to form a transparent or semi-transparent pellet.
- Data Acquisition:
  - A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
  - The sample pellet is placed in the spectrometer's sample holder.
  - The IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: High-Resolution NMR Spectroscopy.

- Sample Preparation:
  - Approximately 5-10 mg of **4-nitrobenzoic acid** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $\text{d}_6$ ) in a clean, dry vial.
  - The solution is then transferred to a 5 mm NMR tube.
  - A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing if the solvent signal is not used.
- Data Acquisition:
  - The NMR tube is placed in the spectrometer's probe.
  - The magnetic field is locked onto the deuterium signal of the solvent.
  - The magnetic field is shimmed to achieve maximum homogeneity.
  - The desired NMR experiments ( $^1\text{H}$ ,  $^{13}\text{C}$ ) are run with appropriate parameters (e.g., number of scans, pulse sequence).

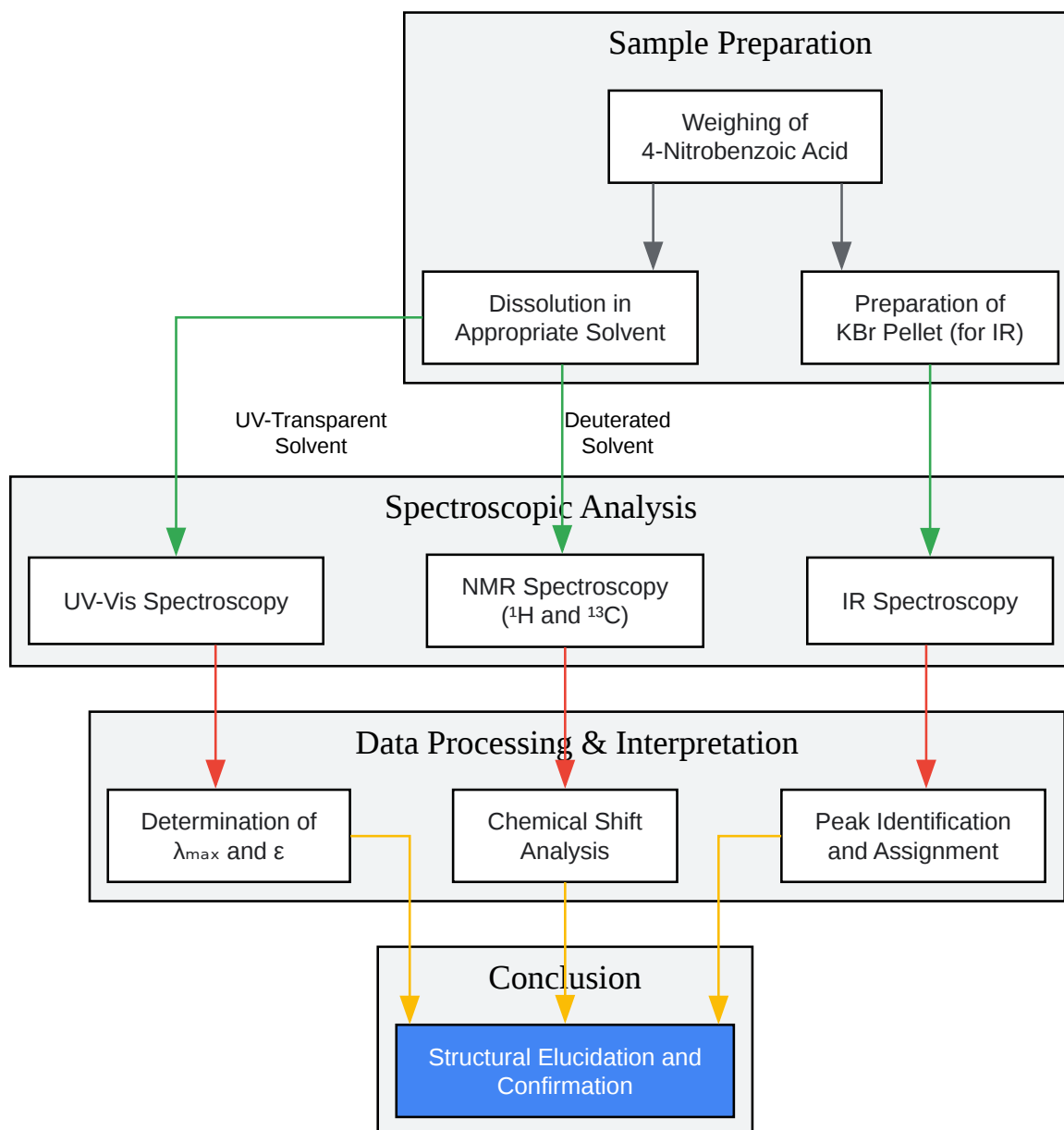
## Ultraviolet-Visible (UV-Vis) Spectroscopy

Method: Solution-Phase UV-Vis Spectrophotometry.

- Sample Preparation:
  - A stock solution of **4-nitrobenzoic acid** is prepared by dissolving a precisely weighed amount of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to a known volume.
  - The stock solution is then serially diluted to a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- Data Acquisition:
  - A cuvette is filled with the pure solvent to record a baseline (blank) spectrum.
  - The cuvette is then rinsed and filled with the sample solution.
  - The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm), measuring the absorbance at each wavelength.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-nitrobenzoic acid**.



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Caption: Workflow for the spectroscopic analysis of **4-Nitrobenzoic acid**.

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## References

- 1. researchgate.net [researchgate.net]
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